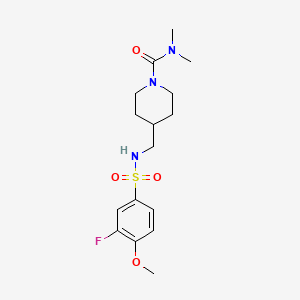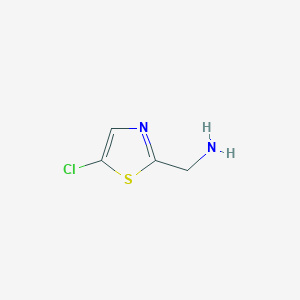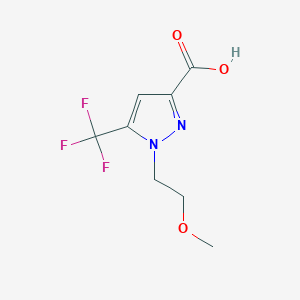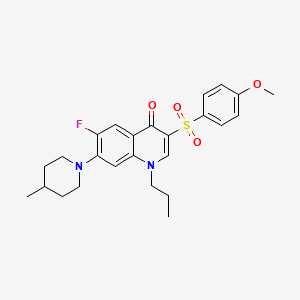
(3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone" is a complex organic molecule that likely exhibits interesting chemical and biological properties. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential characteristics and synthetic pathways for the compound .
Synthesis Analysis
The synthesis of related furan and pyrrolidine derivatives is well-documented. For instance, the synthesis of 3-methylthio-substituted furans and pyrroles involves a domino process that includes the reduction of a double bond followed by the Paal-Knorr furan synthesis . Similarly, thiazolopyrimidine derivatives, which share some structural features with the target compound, are synthesized by reacting a core thiazolopyrimidinone with various substituted aldehydes . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate fluorophenyl and furan-2-ylmethylsulfonyl substituents.
Molecular Structure Analysis
The molecular structure of the target compound would likely be influenced by the presence of the furan ring and the pyrrolidine moiety. The furan ring is an electron-donating moiety that can impact the electronic properties of the molecule . The pyrrolidine ring is a common structural feature in many biologically active compounds and can be involved in the coordination with metal atoms, as seen in organotin(IV) complexes .
Chemical Reactions Analysis
The reactivity of the furan ring in the target compound could be similar to that observed in the synthesis of (2-fluoromethyl) furan, where fluorination reactions are carried out with sulfur tetrafluoride . The presence of the fluorophenyl group could also influence the reactivity, as fluorine atoms are known to be highly electronegative and can affect the overall electron distribution within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would be influenced by its functional groups. The presence of a sulfonyl group could increase the compound's polarity and potentially its solubility in polar solvents. The fluorophenyl group could contribute to the compound's lipophilicity, which is an important factor in drug design and could affect the compound's ability to cross biological membranes .
Relevant Case Studies
Although no direct case studies on the target compound were provided, the papers suggest that structurally related compounds exhibit a range of biological activities, including anticancer and antiestrogenic activities . These activities are often related to the compound's ability to interact with biological targets such as enzymes or receptors, which could also be the case for the target compound.
科学的研究の応用
Chemical Synthesis and Structural Analysis
Compounds with structural similarities to (3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone have been synthesized and analyzed to understand their chemical properties and potential applications. The synthesis, crystal structure, and DFT study of related boric acid ester intermediates with benzene rings highlight the importance of such compounds in chemical research. The structures of these compounds were confirmed by FTIR, 1H, and 13C NMR spectroscopy, and mass spectrometry. Single crystals measured by X-ray diffraction underwent crystallographic and conformational analyses. Molecular structures were calculated using density functional theory (DFT), revealing physicochemical properties of these compounds (Huang et al., 2021).
Biological Evaluation and Medicinal Chemistry
Research into compounds with furan and pyrrolidine structural components includes the synthesis of novel pyrazoline derivatives with potential anti-inflammatory and antibacterial activities. The microwave irradiation method was employed for synthesis, offering higher yields and environmental friendliness compared to conventional methods. The synthesized compounds exhibited potent antibacterial activity and were evaluated for their anti-inflammatory effects, with some showing significant activity (Ravula et al., 2016).
Fluorogenic Applications and Chromosomal Studies
Fluram, a compound related in functionality, has been used in chromosomal studies due to its ability to differentiate chromosome regions through fluorescence. This highlights a potential application of similar compounds in genomics and molecular biology. Mouse centromeric heterochromatin showed intense fluorescence, demonstrating the utility of these compounds in distinguishing chromosomal regions (Cuéllar et al., 1991).
Photophysical and Electrochemical Properties
The exploration of fluorinated fluorophores for enhancing photostability and improving spectroscopic properties is another area of research. The synthesis of hexafluorobenzophenone and its derivatives through nucleophilic aromatic substitution reactions demonstrates the potential of fluorinated compounds in developing novel fluorophores with tunable absorption and emission spectra, relevant for applications in fluorescence microscopy and optical imaging (Woydziak et al., 2012).
特性
IUPAC Name |
(3-fluorophenyl)-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S/c17-13-4-1-3-12(9-13)16(19)18-7-6-15(10-18)23(20,21)11-14-5-2-8-22-14/h1-5,8-9,15H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNWFNRQPJYQGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3013307.png)
![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3013310.png)
![7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3013311.png)
![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide](/img/structure/B3013314.png)


![3-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3013320.png)

![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B3013325.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B3013326.png)
![3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3013327.png)
![8-[(2-furylmethyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3013328.png)
![N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]prop-2-enamide](/img/structure/B3013329.png)
